Product packaging for N-Desmethyl Apalutamide-d4(Cat. No.:)

N-Desmethyl Apalutamide-d4

Número de catálogo: B12375714
Peso molecular: 467.4 g/mol
Clave InChI: BAANHOAPFBHUDX-CQOLUAMGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13F4N5O2S B12375714 N-Desmethyl Apalutamide-d4

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H13F4N5O2S

Peso molecular

467.4 g/mol

Nombre IUPAC

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)/i4D2,5D2

Clave InChI

BAANHOAPFBHUDX-CQOLUAMGSA-N

SMILES isomérico

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]

SMILES canónico

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F

Origen del producto

United States

Descripción

Contextualizing N-Desmethyl Apalutamide (B1683753) as an Active Metabolite of Apalutamide

Apalutamide is a potent, nonsteroidal androgen receptor (AR) inhibitor used in the treatment of certain types of prostate cancer. nih.goveuropa.eu Upon administration, Apalutamide is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4. wikipedia.orgdrugbank.comeuropa.eu This metabolic process leads to the formation of its major active metabolite, N-Desmethyl Apalutamide. wikipedia.orgdrugbank.com

ParameterApalutamideN-Desmethyl Apalutamide
Primary Metabolizing EnzymesCYP2C8 and CYP3A4 drugbank.comFormed from Apalutamide drugbank.com
ActivityPotent AR Antagonist nih.govActive AR Antagonist (less potent than Apalutamide) drugbank.commedchemexpress.com
Apparent Volume of Distribution (steady state)~276 L europa.eunih.govWidely distributed nih.gov
Plasma Protein Binding~96% drugbank.comeuropa.eu~95% drugbank.comeuropa.eu
Mean Effective Half-life (steady state)~3 days drugbank.comeuropa.eu~4.6 days page-meeting.org

Strategic Role of Deuterium (B1214612) Labeling in Investigational Pharmaceutical Compounds

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. musechem.com Its nucleus contains both a proton and a neutron, making it about twice as heavy as the more common hydrogen isotope, protium. clearsynth.com The strategic replacement of hydrogen with deuterium at specific positions within a drug molecule is a technique known as deuterium labeling. musechem.com This substitution does not typically alter the fundamental chemical properties, shape, or biological targets of the compound. clearsynthdeutero.com

However, the increased mass of deuterium can significantly influence the metabolic stability of a drug. musechem.comclearsynthdeutero.com The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. musechem.com This can make the C-D bond more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. musechem.com Researchers leverage this effect to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile by increasing its half-life and exposure in the body. musechem.comclearsynth.com

Beyond modifying metabolic properties, deuterium labeling is a cornerstone of modern bioanalytical techniques. clearsynth.comclearsynth.com Deuterium-labeled compounds are invaluable as internal standards in mass spectrometry-based assays for precise quantification of drugs and their metabolites in complex biological matrices like blood plasma. musechem.com

N-Desmethyl Apalutamide-d4 as a Critical Internal Standard in Bioanalytical Research

The accurate measurement of drug and metabolite concentrations in patients is crucial for understanding their pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for this purpose. nih.gov The reliability of LC-MS/MS assays depends heavily on the use of an appropriate internal standard (IS). musechem.com

An ideal internal standard is a compound that is chemically and physically similar to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer. musechem.com Deuterated compounds, such as this compound, are considered the gold standard for this application. clearsynth.com

In the bioanalysis of Apalutamide and its metabolite, a deuterated analog is added at a known concentration to patient samples before processing. nih.gov For instance, in a validated LC-MS/MS method for the simultaneous quantification of Apalutamide and N-Desmethyl Apalutamide in human plasma, the deuterated version, Apalutamide-d4, was used as the internal standard. nih.govfrontiersin.org This deuterated standard co-elutes with the analytes through the chromatography system and experiences similar effects during sample extraction and ionization. nih.gov By calculating the ratio of the analyte's mass spectrometry signal to the internal standard's signal, analysts can correct for any variability or sample loss during the procedure, ensuring highly accurate and precise quantification. nih.govfrontiersin.org this compound is designed for this exact purpose in assays measuring the N-desmethyl metabolite. clearsynth.com

Example of LC-MS/MS Method Parameters for Apalutamide and N-Desmethyl Apalutamide Analysis nih.gov
ParameterSpecification
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatography ColumnUltimate XB-C18 (50 × 4.6 mm, 5 μm)
Mobile PhaseA: 0.1% formic acid in acetonitrile (B52724) B: 0.1% formic acid in water
Detection ModeMultiple-Reaction Monitoring (MRM)
Internal Standard (IS)Apalutamide-d4
QuantificationRatio of the analyte peak area to the internal standard peak area
Linear Range (Analyte in Plasma)0.025 μg/mL to 20 μg/mL

Biochemical and Pharmacological Elucidation of N Desmethyl Apalutamide

Elucidating Metabolic Pathways of Apalutamide (B1683753) to N-Desmethyl Apalutamide

Metabolism is the principal route for the elimination of apalutamide, with the formation of N-desmethyl apalutamide being a key step. drugbank.comfda.gov This biotransformation occurs predominantly in the liver. nih.gov

Roles of Cytochrome P450 Isoenzymes (CYP2C8 and CYP3A4) in Formation

The formation of N-desmethyl apalutamide from its parent compound, apalutamide, is primarily mediated by two key cytochrome P450 isoenzymes: CYP2C8 and CYP3A4. wikipedia.orgnih.govmedchemexpress.com The relative contribution of these two enzymes to the metabolism of apalutamide changes from the initial dose to a steady-state concentration due to the inductive effects of apalutamide itself. drugbank.comresearchgate.net

Following a single dose of apalutamide, CYP2C8 is the major contributor to the formation of N-desmethyl apalutamide, accounting for approximately 58% of the metabolic process. drugbank.comresearchgate.nettga.gov.au In contrast, CYP3A4 plays a lesser role initially, contributing about 13%. drugbank.comresearchgate.nettga.gov.au

However, at a steady state, after repeated dosing, the contributions of these enzymes shift. The influence of CYP2C8 decreases to about 40%, while the contribution of CYP3A4 increases significantly to approximately 37%. drugbank.comresearchgate.nettga.gov.au This change is attributed to the auto-induction of CYP3A4 by apalutamide. drugbank.com

Contribution of CYP Isoenzymes to N-Desmethyl Apalutamide Formation
ConditionCYP2C8 Contribution (%)CYP3A4 Contribution (%)
Single Dose~58%~13%
Steady-State~40%~37%

Inductive and Inhibitory Effects on Cytochrome P450 Isoenzymes and Other Transporters

Apalutamide and its metabolite, N-desmethyl apalutamide, have complex effects on various drug-metabolizing enzymes and transporters, acting as both inducers and inhibitors.

Inductive Effects:

Apalutamide is a strong inducer of CYP3A4 and CYP2C19. tandfonline.comashp.org

It is considered a weak inducer of CYP2C9. tandfonline.comashp.org

In vitro studies have shown that both apalutamide and N-desmethyl apalutamide are moderate to strong inducers of CYP3A4 and CYP2B6. europa.eueuropa.eu

Apalutamide may also weakly induce transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptide 1B1 (OATP1B1). tandfonline.comtga.gov.au

Inhibitory Effects:

In vitro, both apalutamide and N-desmethyl apalutamide are moderate inhibitors of CYP2B6 and CYP2C8. europa.eueuropa.eu

They also act as weak inhibitors of CYP2C9, CYP2C19, and CYP3A4. europa.euashp.orgeuropa.eu

At clinically relevant concentrations, neither apalutamide nor N-desmethyl apalutamide inhibits CYP1A2 or CYP2D6. europa.euashp.org

Inductive and Inhibitory Profile of Apalutamide and N-Desmethyl Apalutamide
Enzyme/TransporterEffectPotencyNotes
CYP3A4InducerStrongEffect observed for both parent and metabolite. europa.eueuropa.eu
CYP2C19InducerStrongPrimarily attributed to apalutamide. tandfonline.comashp.org
CYP2B6InducerModerate to StrongIn vitro data for both parent and metabolite. europa.eueuropa.eu
CYP2C9InducerWeak tandfonline.comashp.org
P-gp, BCRP, OATP1B1InducerWeak tandfonline.comtga.gov.au
CYP2B6InhibitorModerateIn vitro data for both parent and metabolite. europa.eueuropa.eu
CYP2C8InhibitorModerateIn vitro data for both parent and metabolite. europa.eueuropa.eu
CYP2C9, CYP2C19, CYP3A4InhibitorWeakIn vitro data for both parent and metabolite. europa.euashp.org

Identification of Other Relevant Metabolic Clearance Pathways

While the formation of N-desmethyl apalutamide via CYP2C8 and CYP3A4 is a primary metabolic route, further metabolism occurs. Both apalutamide and N-desmethyl apalutamide are subsequently metabolized by carboxylesterases to form an inactive carboxylic acid metabolite. europa.eutandfonline.comeuropa.eu Following a single radiolabeled dose of apalutamide, the majority of the dose is recovered in the urine (65%) and feces (24%), primarily as metabolites. europa.eudrugbank.com The inactive carboxylic acid metabolite accounts for a significant portion of the excreted dose in urine, while only small amounts of unchanged apalutamide (1.2% in urine, 1.5% in feces) and N-desmethyl apalutamide (2.7% in urine, 2.0% in feces) are excreted. europa.eudrugbank.comnih.gov

Pharmacodynamic Characterization of N-Desmethyl Apalutamide at the Androgen Receptor

Mechanisms of Androgen Receptor Antagonism and Signaling Interference

Similar to its parent compound, N-desmethyl apalutamide functions as a competitive androgen receptor inhibitor. jnjmedicalconnect.comresearchgate.net It binds to the ligand-binding domain of the AR, which in turn:

Prevents the nuclear translocation of the AR. nih.goveuropa.eujnjmedicalconnect.com

Inhibits the binding of the AR to DNA. nih.goveuropa.eujnjmedicalconnect.com

Impedes AR-mediated gene transcription. drugbank.comeuropa.eujnjmedicalconnect.com

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation of prostate cancer cells and an increase in apoptosis (programmed cell death). nih.govjnjmedicalconnect.com

Quantitative Assessment of Relative Pharmacological Activity

While N-desmethyl apalutamide is pharmacologically active, it is less potent than its parent compound, apalutamide. nih.govdrugbank.com In vitro transcriptional reporter assays have demonstrated that N-desmethyl apalutamide possesses approximately one-third of the inhibitory activity of apalutamide at the androgen receptor. drugbank.commedchemexpress.comjnjmedicalconnect.commedchemexpress.com

Pharmacological and Pharmacokinetic Comparison
CompoundRelative In Vitro Potency (vs. Apalutamide)Steady-State AUC Ratio (Metabolite/Parent)Plasma Protein Binding
Apalutamide1N/A~96%
N-Desmethyl Apalutamide~1/3~1.3~95%

Preclinical Distribution and Crossing of Biological Barriers by N-Desmethyl Apalutamide

N-desmethyl apalutamide, the primary active metabolite of apalutamide, demonstrates extensive distribution throughout the body and the ability to cross significant biological barriers, including the blood-brain barrier. cancercareontario.cacancercareontario.canih.gov Preclinical studies in various animal models have provided valuable insights into its pharmacokinetic profile, which is characterized by wide tissue distribution and slow clearance. nih.gov

Tissue Distribution

Following administration, N-desmethyl apalutamide, alongside its parent compound apalutamide, is widely distributed in the body. nih.govtandfonline.com The apparent steady-state volume of distribution for N-desmethyl apalutamide is 238 L, indicating significant movement into peripheral tissues and cells. tandfonline.com This extensive extravascular distribution is a key characteristic of the compound. europa.eutga.gov.aueuropa.eu Both N-desmethyl apalutamide and apalutamide are highly bound to plasma proteins, primarily serum albumin, with binding percentages of 95% and 96% respectively, and this binding is not dependent on concentration. europa.eutga.gov.aueuropa.eubccancer.bc.ca

After a single oral dose of radiolabeled apalutamide, N-desmethyl apalutamide and apalutamide were the major components of radioactivity in the plasma, each accounting for approximately 44% of the total 14C-Area Under the Curve (AUC). tga.gov.aujanssenlabels.com This indicates that a substantial portion of apalutamide is converted to N-desmethyl apalutamide, which then circulates systemically. janssenlabels.com

Crossing of the Blood-Brain Barrier

A critical aspect of the preclinical profile of N-desmethyl apalutamide is its ability to penetrate the blood-brain barrier. cancercareontario.cacancercareontario.canih.gov Animal studies have consistently shown that both apalutamide and N-desmethyl apalutamide can cross this barrier. cancercareontario.cacancercareontario.catga.gov.aubccancer.bc.ca

However, the extent of this penetration appears to vary between species. nih.gov In dogs, the brain-to-plasma ratio for N-desmethyl apalutamide was found to be between 1.1 and 1.4, suggesting efficient distribution into the brain. nih.gov In contrast, studies in mice have shown a lower brain-to-plasma ratio of 0.5 for N-desmethyl apalutamide. nih.gov Despite this species variability, the data confirms the compound's capacity to enter the central nervous system. nih.gov Further research in dogs indicated a cerebrospinal fluid (CSF) penetration of 2-5% for apalutamide, providing additional evidence of its ability to cross the blood-brain barrier. medrxiv.org

The following table summarizes the key preclinical distribution parameters for N-Desmethyl Apalutamide:

ParameterFindingSpeciesCitation
Apparent Steady-State Volume of Distribution (Vd)238 LNot Specified tandfonline.com
Plasma Protein Binding95% (mainly to serum albumin)Not Specified europa.eutga.gov.aueuropa.eubccancer.bc.ca
Brain-to-Plasma Ratio1.1 - 1.4Dogs nih.gov
Brain-to-Plasma Ratio0.5Mice nih.gov

Chemical Synthesis and Deuterium Incorporation Strategies for N Desmethyl Apalutamide D4

Methodologies for Stable Isotope Labeling in Complex Organic Molecules

The synthesis of isotopically labeled compounds like N-Desmethyl Apalutamide-d4 relies on established and innovative techniques for introducing stable isotopes into complex organic structures. creative-proteomics.compharmiweb.com Stable isotope labeling is a non-radioactive method that involves replacing specific atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D). cernobioscience.comwikipedia.org This labeling allows for the tracking and quantification of molecules in biological and chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comwikipedia.org

Several primary strategies are employed for deuterium labeling:

Deuterium Gas (D2) Catalytic Hydrogenation: This method involves the use of deuterium gas in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C) to reduce a double or triple bond, thereby introducing deuterium atoms into the molecule. nih.gov

Deuterated Reagents: Utilizing reagents that are already enriched with deuterium is a common and effective approach. Examples include deuterated solvents, acids, bases, and reducing agents like sodium borodeuteride (NaBD4).

H/D Exchange Reactions: Under specific conditions (e.g., using a strong base or an acid catalyst in a deuterated solvent like D₂O), labile protons in a molecule can be exchanged for deuterium atoms. wikipedia.org The efficiency of this exchange depends on the acidity of the protons and the reaction conditions.

Incorporation of Deuterated Building Blocks: A highly specific method involves the synthesis of the target molecule using starting materials or intermediates that have been previously deuterated at desired positions. nih.gov This approach offers precise control over the location of the deuterium labels.

Metal-Catalyzed C-H Activation: Modern synthetic methods include transition metal-catalyzed reactions (e.g., using palladium) that can directly replace specific C-H bonds with C-D bonds. rsc.org This technique allows for late-stage deuteration of complex molecules with high selectivity. rsc.org

The selection of a particular method depends on the target molecule's structure, the desired labeling pattern, and the required isotopic purity. For a complex molecule like this compound, a multi-step synthesis incorporating deuterated building blocks is often the most viable strategy to ensure the precise placement of the four deuterium atoms. simsonpharma.comresearchgate.net

Considerations for Custom Synthesis of Deuterated Analogs

The custom synthesis of deuterated analogs such as this compound is a specialized process that requires careful planning and execution. simsonpharma.comresearchgate.net Several key factors must be considered to ensure the production of a high-quality, reliable standard for research purposes.

Key Considerations in Custom Deuteration:

ConsiderationDescriptionRelevance to this compound
Site of Deuteration The position of the deuterium atoms is critical. For use as an internal standard, the label should be in a part of the molecule that is not susceptible to metabolic loss. nih.govThe "d4" designation indicates four deuterium atoms. Their precise location on the N-Desmethyl Apalutamide (B1683753) scaffold is a key design element of the synthesis.
Isotopic Purity This refers to the percentage of molecules that are correctly labeled with the desired number of deuterium atoms. High isotopic purity is essential for accurate quantification in analytical methods. researchgate.netFor use in LC/MS/MS analysis, high isotopic purity minimizes signal overlap between the deuterated standard and the unlabeled analyte. cernobioscience.com
Chemical Purity The final product must be free of non-deuterated starting materials, intermediates, and other reaction byproducts.Standard purification techniques like chromatography are necessary to achieve high chemical purity.
Stability of the Label The C-D bonds must be stable under the conditions of synthesis, purification, storage, and in the biological matrix where it will be used. Labels on acidic or easily exchangeable positions should be avoided.The deuterium atoms in this compound are placed on stable positions to prevent back-exchange with protons.
Kinetic Isotope Effect (KIE) The replacement of hydrogen with deuterium can sometimes alter the rate of chemical reactions, including metabolic pathways. nih.govresearchgate.net While often a desired feature to improve pharmacokinetic profiles, it must be understood in the context of its use as a standard. nih.govThe KIE is a fundamental principle behind the development of some deuterated drugs, but for an internal standard, the primary goal is mass differentiation. nih.gov
Synthetic Route The synthetic strategy must be designed to efficiently and specifically introduce the deuterium labels. This often involves developing a convergent synthesis where deuterated fragments are combined in later stages. researchgate.netThe synthesis of this compound likely involves a custom route starting from deuterated precursors to build the complex diazaspiro[3.4]octane core. simsonpharma.com

The synthesis of this compound is offered as a custom synthesis product by various chemical suppliers, indicating the complexity and specialized nature of its preparation. simsonpharma.comsimsonpharma.com The process requires expertise in stable isotope labeling and the synthesis of complex pharmaceutical compounds. iaea.org

Advanced Analytical Methodologies Utilizing N Desmethyl Apalutamide D4

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Desmethyl Apalutamide-d4

The development of robust and sensitive LC-MS/MS methods is fundamental for the precise measurement of N-desmethyl apalutamide (B1683753) in biological matrices. nih.govnih.gov These methods are essential for understanding the metabolic profile of its parent drug, apalutamide. medchemexpress.com The use of a stable isotope-labeled internal standard like this compound is a cornerstone of these assays, correcting for variability during sample preparation and analysis. frontiersin.orgmedchemexpress.com A simple, specific, and effective LC-MS/MS method has been developed and validated for the simultaneous quantification of apalutamide and N-desmethyl apalutamide in human plasma. nih.govresearchgate.net

Sample Preparation Protocols for Biological Matrices

Effective sample preparation is crucial for removing interferences from biological matrices like plasma and ensuring accurate quantification. A widely adopted and efficient technique is protein precipitation. frontiersin.orgresearchgate.net

In a typical protocol, a small volume of plasma sample (e.g., 50 μL) is first combined with a working solution of the internal standard, this compound. frontiersin.org The mixture is then vortexed to ensure homogeneity. frontiersin.org Subsequently, a protein precipitating agent, such as acetonitrile (B52724) containing 0.1% formic acid, is added. frontiersin.org This step effectively denatures and precipitates plasma proteins. frontiersin.org Following further vortexing and high-speed centrifugation, the clear supernatant is carefully transferred to vials for injection into the LC-MS/MS system. frontiersin.orgresearchgate.net This simple protein precipitation method has proven effective for preparing human and mice plasma samples for analysis. frontiersin.orgnih.gov

Optimized Chromatographic Separation Conditions

Chromatographic separation is optimized to resolve N-desmethyl apalutamide from its parent compound, the internal standard, and endogenous matrix components, ensuring specificity. Reversed-phase chromatography is commonly employed for this purpose.

One validated method utilizes a C18 analytical column maintained at a constant temperature to ensure reproducible retention times. nih.govfrontiersin.org The mobile phase typically consists of a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous solvent (e.g., water with 0.1% formic acid). nih.govfrontiersin.org The flow rate and mobile phase composition are carefully adjusted to achieve optimal separation and peak shape within a reasonable run time. nih.govresearchgate.net For instance, one method achieved a retention time of 4.49 minutes for N-desmethyl apalutamide with a total run time of 7.0 minutes. nih.gov

Table 1: Optimized Chromatographic Conditions for N-Desmethyl Apalutamide Analysis

Parameter Condition 1 Condition 2
Column Ultimate XB-C18 (50 × 4.6 mm, 5 μm) nih.govfrontiersin.org Atlantis dC18 researchgate.net
Column Temperature 40°C nih.govfrontiersin.org Not Specified
Mobile Phase A 0.1% formic acid in acetonitrile nih.govfrontiersin.org Acetonitrile researchgate.net
Mobile Phase B 0.1% formic acid in water nih.govfrontiersin.org 0.2% formic acid in water researchgate.net
Composition 55% A : 45% B nih.govfrontiersin.org 80% A : 20% B (Isocratic) researchgate.net
Flow Rate 0.4 mL/min nih.govfrontiersin.org 0.8 mL/min researchgate.net
Injection Volume 1 µL frontiersin.org Not Specified
Retention Time 4.49 min nih.gov ~1.10 min researchgate.net

| Total Run Time | 7.0 min nih.gov | 2.5 min researchgate.net |

Tandem Mass Spectrometric Detection Parameters

Tandem mass spectrometry provides the high selectivity and sensitivity required for detecting low concentrations of N-desmethyl apalutamide in biological samples. Positive electrospray ionization (ESI+) is a common mode used for this analysis. frontiersin.org The mass spectrometer settings are fine-tuned to maximize the signal for the analyte and internal standard. Key parameters that are optimized include the ion spray voltage, source temperature, and the pressures of various gases like curtain, nebulizer, and collision gas. frontiersin.org

For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. nih.govfrontiersin.org This involves selecting a specific precursor ion (Q1) for N-desmethyl apalutamide and its corresponding product ion (Q3) that is generated through collision-induced dissociation. The transition from the precursor to the product ion is highly specific to the analyte's structure. Typically, two transitions are monitored: a "quantifier" for concentration measurement and a "qualifier" for identity confirmation. frontiersin.org The MRM transitions for this compound are selected in the same manner to serve as the internal standard.

Table 2: Selected MRM Transitions for N-Desmethyl Apalutamide and a Related Internal Standard

Compound Transition Type Precursor Ion (m/z) Product Ion (m/z) Reference(s)
N-Desmethyl Apalutamide Quantifier 464.1 435.9 nih.govfrontiersin.org
Qualifier 464.1 207.1 nih.govfrontiersin.org
Apalutamide-d4 (IS) Quantifier 482.0 451.9 frontiersin.org

The fragmentation pattern of N-desmethyl apalutamide provides structural confirmation and allows for the selection of specific MRM transitions. The primary active metabolite results from the demethylation of the amino side chain of apalutamide. nih.gov Mass spectrometric analysis reveals that the molecule is susceptible to cleavage at several points, including the cyano side chain, amino side chain, and imidazole (B134444) ring. nih.govfrontiersin.org For N-desmethyl apalutamide (precursor ion m/z 464.1), characteristic fragment ions are observed at m/z 435.9 and 207.1, which are used for quantification and confirmation, respectively. nih.govfrontiersin.org

Rigorous Method Validation According to Regulatory Guidelines

Any analytical method used for clinical or preclinical studies must undergo rigorous validation to ensure its reliability. researchgate.netresearchgate.net The LC-MS/MS assays for N-desmethyl apalutamide are validated in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govfrontiersin.orgresearchgate.net

The validation process assesses several key parameters:

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. frontiersin.org

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. For N-desmethyl apalutamide, linearity has been established in ranges such as 0.025 µg/mL to 20 µg/mL. frontiersin.org

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. nih.govfrontiersin.org

Matrix Effect: The influence of matrix components on the ionization of the analyte. The internal standard-normalized matrix factor is calculated to ensure that matrix effects are minimal and controlled. frontiersin.org

Extraction Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. For N-desmethyl apalutamide, recoveries have been shown to be consistent and high, for example, ranging from 103.5% to 110.4%. nih.gov

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. nih.govfrontiersin.org

Carryover: Assessed to ensure that residual analyte from a high-concentration sample does not affect the analysis of a subsequent low-concentration sample. frontiersin.org

Successful validation demonstrates that the analytical method is reliable, reproducible, and suitable for its intended purpose of quantifying N-desmethyl apalutamide in biological samples. nih.govnih.gov

Assessment of Linearity and Calibration Range

Analytical methods for the quantification of N-desmethyl apalutamide, utilizing this compound as an internal standard, demonstrate excellent linearity over a wide range of concentrations relevant to clinical studies. In a validated LC-MS/MS method, calibration curves for N-desmethyl apalutamide exhibited strong linearity in human plasma. nih.govfrontiersin.org The relationship between the analyte/internal standard peak area ratio and the nominal concentration is typically evaluated using a weighted linear regression model.

One such study established a linear calibration range from 0.025 µg/mL to 20 µg/mL for N-desmethyl apalutamide. nih.govfrontiersin.org The calibration curve equation was determined to be y = 1.38x + 0.000824, with a coefficient of determination (r²) of 0.9989, indicating a precise linear relationship across the specified range. nih.govfrontiersin.org The lower limit of quantification (LLOQ) was consistently established at 0.025 µg/mL, demonstrating the method's high sensitivity. nih.govfrontiersin.org

ParameterValueSource
Analyte N-Desmethyl Apalutamide nih.gov, frontiersin.org
Internal Standard Apalutamide-d4 frontiersin.org
Matrix Human Plasma nih.gov, frontiersin.org
Calibration Range 0.025 - 20 µg/mL nih.gov, frontiersin.org
Regression Equation y = 1.38x + 0.000824 frontiersin.org
Coefficient of Determination (r²) 0.9989 frontiersin.org
Lower Limit of Quantification (LLOQ) 0.025 µg/mL nih.gov, frontiersin.org
Evaluation of Analytical Precision, Accuracy, and Sensitivity

The validation of analytical methods employing this compound confirms high precision and accuracy, in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and European Medicines Agency (EMA). nih.govfrontiersin.org Precision is assessed by determining the coefficient of variation (CV) at multiple quality control (QC) concentrations, while accuracy is measured by the relative error (RE).

For N-desmethyl apalutamide, intra-day precision (repeatability) and inter-day precision (reproducibility) were evaluated at four concentration levels: 0.025, 0.050, 3.5, and 17.5 µg/mL. nih.govfrontiersin.org The intra-day CVs were found to be in the range of 2.0% to 6.7%, and the inter-day CVs ranged from 3.2% to 10.9%. nih.govfrontiersin.org The accuracy was also within acceptable limits, with intra-day REs between -2.2% and 10.1% and inter-day REs from -0.8% to 1.7%. nih.govfrontiersin.org The sensitivity of the method is defined by the LLOQ, which was reliably determined to be 0.025 µg/mL. nih.govfrontiersin.org

Concentration (µg/mL)Intra-Day Precision (CV%)Inter-Day Precision (CV%)Intra-Day Accuracy (RE%)Inter-Day Accuracy (RE%)Source
0.025 (LLOQ) 2.0% - 6.7%3.2% - 10.9%-2.2% - 10.1%-0.8% - 1.7% nih.gov, frontiersin.org
0.050 (Low QC) 2.0% - 6.7%3.2% - 10.9%-2.2% - 10.1%-0.8% - 1.7% nih.gov, frontiersin.org
3.5 (Medium QC) 2.0% - 6.7%3.2% - 10.9%-2.2% - 10.1%-0.8% - 1.7% nih.gov, frontiersin.org
17.5 (High QC) 2.0% - 6.7%3.2% - 10.9%-2.2% - 10.1%-0.8% - 1.7% nih.gov, frontiersin.org
Investigation of Matrix Effects and Extraction Recovery

The use of this compound as an internal standard is crucial for mitigating the impact of matrix effects, which are caused by other components in the biological sample (e.g., plasma) that can suppress or enhance the ionization of the analyte. The matrix effect for N-desmethyl apalutamide was evaluated using an IS-normalized matrix factor, which showed a coefficient of variation of less than 6.45%, indicating that the matrix had a minimal and consistent effect on quantification. nih.govresearchgate.net

Extraction recovery assesses the efficiency of the sample preparation process in extracting the analyte from the matrix. Studies show that the extraction recovery for N-desmethyl apalutamide is both high and consistent across different concentrations. nih.gov The reported extraction recovery for N-desmethyl apalutamide ranged from 103.5% to 110.4%. nih.gov

Analyte/ISQC LevelMean Extraction Recovery (%)CV (%)Mean Matrix Effect (%)CV (%)Source
N-Desmethyl Apalutamide Low110.44.3100.86.5 nih.gov, frontiersin.org
Medium103.54.897.44.9 nih.gov, frontiersin.org
High104.92.898.73.1 nih.gov, frontiersin.org
Apalutamide-d4 (IS) -104.54.296.95.0 nih.gov, frontiersin.org

Application of this compound in Population Pharmacokinetic Studies

The validated analytical methods, which rely on this compound, are applied to large-scale population pharmacokinetic (PopPK) studies. These studies pool data from numerous individuals to characterize the pharmacokinetic properties of apalutamide and its active metabolite, N-desmethyl apalutamide, and to identify factors that contribute to variability in drug exposure. nih.govresearchgate.net

Characterization of Apparent Clearance and Volume of Distribution

PopPK models have been developed using plasma concentration data from hundreds of subjects. nih.govresearchgate.net These models provide key insights into the disposition of N-desmethyl apalutamide. The metabolite is characterized by a wide distribution throughout the body and slow elimination. nih.gov A PopPK analysis estimated the apparent volume of distribution at steady-state for N-desmethyl apalutamide to be 238 L. fda.gov Unlike its parent compound, apalutamide, no time-dependent disposition was observed for N-desmethyl apalutamide, which is cleared at a rate of 1.5 L/h. nih.govresearchgate.net

Pharmacokinetic ParameterN-Desmethyl Apalutamide ValueSource
Apparent Clearance (CL/F) 1.5 L/h nih.gov, researchgate.net
Apparent Volume of Distribution (Vd/F) 238 L fda.gov

Analysis of Accumulation and Steady-State Exposure of Metabolites

Following continuous administration of apalutamide, its active metabolite, N-desmethyl apalutamide, undergoes significant accumulation in the plasma. nih.gov Steady-state concentrations are typically reached after approximately 4 weeks of treatment. nih.govfda.goveuropa.eu At steady state, the exposure to N-desmethyl apalutamide is comparable to or even slightly higher than that of the parent drug, with a mean AUC metabolite/parent drug ratio of about 1.3. europa.eujanssenlabels.com

ParameterValueSource
Time to Steady State ~4 weeks nih.gov, europa.eu, fda.gov
Accumulation Ratio (Metabolite) ~85.2-fold nih.gov, researchgate.net
Mean Steady-State Cmax 5.9 µg/mL europa.eu, fda.gov
Mean Steady-State AUC 124 µg·h/mL europa.eu, fda.gov
Mean Peak-to-Trough Ratio 1.27 europa.eu
Mean AUC Metabolite/Parent Ratio ~1.3 europa.eu, janssenlabels.com

Assessment of Inter-Individual Variability and Covariate Effects

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for accurately assessing the inter-individual variability in the exposure to N-desmethyl apalutamide. nih.govfrontiersin.org These precise analytical methods have enabled large-scale population pharmacokinetic (PK) studies to investigate why plasma concentrations of the metabolite can differ significantly among patients receiving the same dose of apalutamide. researchgate.netnih.gov

One study involving 24 patients with non-metastatic castration-resistant prostate cancer (NM-CRPC) found a wide range in the steady-state trough concentrations of N-desmethyl apalutamide, from 1.78 to 8.32 µg/mL. nih.govfrontiersin.org This variability can be attributed to factors like age, physical condition, or genetic polymorphisms in drug-metabolizing enzymes. frontiersin.org

A large population pharmacokinetic analysis pooling data from 1,092 subjects was conducted to identify specific factors (covariates) that might influence drug exposure. researchgate.netnih.govpage-meeting.org While the inter-individual variability in apalutamide's apparent clearance was low, the analysis identified a few statistically significant, albeit small, associations for both apalutamide and N-desmethyl apalutamide exposure. researchgate.netnih.gov The covariates with a discernible impact were health status (healthy subjects vs. cancer patients), body weight, and serum albumin concentration. researchgate.netpage-meeting.orgpage-meeting.org However, the magnitude of these effects was considered low (less than 25%) and not clinically relevant, suggesting that dose adjustments based on these specific factors are not warranted. researchgate.netnih.govpage-meeting.org Other factors evaluated, including age, race, and renal or hepatic function, had no discernible impact on the pharmacokinetics of N-desmethyl apalutamide. page-meeting.org

Table 1: Population Pharmacokinetic Findings for N-Desmethyl Apalutamide

ParameterFindingSource(s)
Inter-Individual VariabilitySubstantial variability observed in plasma concentrations (e.g., 1.78 to 8.32 µg/mL in one study). nih.govfrontiersin.org
Apparent Clearance (CL/F)Slowly cleared at a rate of 1.5 L/h. No evidence of time-dependent disposition was observed for the metabolite. nih.gov
Plasma Accumulation (at 240 mg/day)Exhibited an 85.2-fold accumulation in plasma at steady state. researchgate.netnih.govresearchgate.net
Time to Steady StateMore than 95% of steady-state exposure is reached after 4 weeks of treatment. nih.govpage-meeting.orgpage-meeting.org
Significant CovariatesHealth status, body weight, and albumin concentration were statistically associated with exposure. researchgate.netnih.govpage-meeting.org
Clinical Relevance of CovariatesThe effect of identified covariates was low (<25%) and not considered clinically relevant for dose adjustment. researchgate.netnih.govpage-meeting.org

Utility in In Vitro Metabolic Research

This compound is an essential tool for supporting in vitro metabolic research. These laboratory studies are designed to understand how the parent drug, apalutamide, is transformed in the body, with a primary focus on the formation of its major active metabolite, N-desmethyl apalutamide. researchgate.netmedchemexpress.com The precise quantification required in these experiments is facilitated by the use of stable isotope-labeled internal standards like this compound in the subsequent bioanalysis.

In vitro studies using human liver cells (hepatocytes) and recombinant enzyme systems have been crucial in identifying the specific enzymes responsible for the metabolism of apalutamide to N-desmethyl apalutamide. nih.govnih.gov These investigations have confirmed that the formation of this key metabolite is mediated predominantly by two cytochrome P450 enzymes: CYP2C8 and CYP3A4. researchgate.netnih.govashp.org

The relative contribution of these enzymes changes between the first dose and steady state due to apalutamide's ability to induce its own metabolism, particularly via CYP3A4. researchgate.netashp.orgnih.gov Following a single dose, CYP2C8 is the primary contributor to apalutamide's metabolism, but at steady state, the contributions of CYP2C8 and CYP3A4 become more balanced. researchgate.netashp.orgnih.gov this compound enables the accurate measurement of the metabolite's formation rate in these enzyme kinetic studies, allowing for a detailed characterization of the metabolic pathway. medchemexpress.com

Table 2: Enzymatic Contribution to Apalutamide Metabolism

EnzymeContribution (Single Dose)Contribution (Steady State)Source(s)
CYP2C8~58%~40% researchgate.netashp.orgnih.gov
CYP3A4~13%~37% researchgate.netashp.orgnih.gov

Contribution to Therapeutic Drug Monitoring (TDM) Research Methodologies

Therapeutic Drug Monitoring (TDM) is a clinical practice aimed at optimizing drug therapy by maintaining plasma concentrations within a target therapeutic window. The development of robust and reliable analytical methods is a prerequisite for effective TDM. This compound plays a central role in the research and implementation of TDM methodologies for apalutamide. nih.govnih.govresearchgate.net

Its primary function is to serve as an internal standard (IS) in LC-MS/MS assays. nih.govfrontiersin.org The use of a stable isotope-labeled IS is considered the gold standard for quantitative mass spectrometry because it closely mimics the analyte (N-desmethyl apalutamide) through the entire analytical process, including extraction, chromatographic separation, and ionization. frontiersin.org By correcting for any analyte loss during sample preparation or for variations in instrument response, this compound ensures that the final calculated concentration of the metabolite is highly accurate and precise. nih.govfrontiersin.org

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of apalutamide and N-desmethyl apalutamide in human plasma for TDM research. nih.govnih.govresearchgate.net These methods, validated according to guidelines from regulatory bodies like the FDA and EMA, demonstrate excellent linearity, precision, and accuracy, which is made possible by the inclusion of a deuterated internal standard. nih.govfrontiersin.org This analytical rigor allows researchers to confidently investigate the relationship between drug exposure and clinical outcomes, a cornerstone of TDM. frontiersin.org

Table 3: Example Validation Parameters of an LC-MS/MS Method for TDM Research

Validation ParameterN-Desmethyl Apalutamide FindingSource(s)
Linear Range0.025 to 20 µg/mL frontiersin.org
Intra-day Precision (CV%)2.0% to 6.7% frontiersin.org
Inter-day Precision (CV%)3.2% to 10.9% frontiersin.org
Intra-day Accuracy (RE%)-2.2% to 10.1% frontiersin.org
Inter-day Accuracy (RE%)-0.8% to 1.7% frontiersin.org
Stability (in plasma at -80°C)Stable for at least 30 days frontiersin.org

Comparative Research and Future Research Trajectories

Comparative Analysis with Other Stable Isotope-Labeled Metabolites of Androgen Receptor Inhibitors

N-Desmethyl Apalutamide-d4 serves as an indispensable internal standard for the quantification of N-desmethyl apalutamide (B1683753) in biological matrices, a role mirrored by the labeled metabolites of other second- and third-generation androgen receptor (AR) inhibitors. The primary application for these labeled compounds is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. nih.govresearchgate.net

The choice of deuterium (B1214612) labeling, as seen in this compound, offers a stable and significant mass shift from the unlabeled analyte, which is crucial for preventing cross-signal interference in mass spectrometry. This ensures high accuracy and precision in quantification. medchemexpress.com Similar strategies are employed for other AR inhibitors. For instance, N-desmethylenzalutamide, the active metabolite of enzalutamide, is often quantified using a corresponding stable isotope-labeled internal standard in LC-MS/MS methods designed to monitor patient treatment. researchgate.net Likewise, labeled versions of darolutamide (B1677182) and its active metabolite, ORM-15341, are used for similar bioanalytical purposes. researchgate.net

Table 1: Comparative Profile of Stable Isotope-Labeled Metabolites of Key Androgen Receptor Inhibitors

Parent AR Inhibitor Major Active Metabolite Stable Isotope-Labeled Standard Primary Application
Apalutamide N-Desmethyl Apalutamide This compound Internal standard for LC-MS/MS quantification in PK and TDM studies. nih.govclearsynth.com
Enzalutamide N-Desmethyl Enzalutamide Enzalutamide-d6, N-Desmethyl Enzalutamide-d6 Internal standard for simultaneous quantification of parent drug and metabolite. researchgate.netnih.gov
Darolutamide Keto-Darolutamide (ORM-15341) Darolutamide-d3, ORM-15341-d3 Internal standard for bioanalytical methods supporting clinical trials and TDM. researchgate.net

| Abiraterone Acetate | Abiraterone Sulfate, Abiraterone N-Oxide Sulfate | Abiraterone-d4 Sulfate | Internal standard for quantifying major metabolites to assess drug exposure and metabolism. researchgate.net |

Integration of this compound in Advanced Drug Discovery and Development Research Platforms

The integration of this compound into drug discovery and development is multifaceted, extending from early preclinical research to post-market surveillance. Its primary role is to facilitate robust and reproducible bioanalytical methods, which are fundamental to generating the data required by regulatory agencies. researchgate.netclearsynth.com

In the preclinical phase , labeled metabolites like this compound are used in in vitro and in vivo studies to precisely track metabolic pathways. They help in identifying the enzymes responsible for metabolism (e.g., CYP2C8 and CYP3A4 for apalutamide) and in quantifying the rate of formation and clearance of metabolites. medchemexpress.comfrontiersin.orgeuropa.eu

During clinical development (Phases I-III) , the demand for validated, high-precision analytical methods becomes paramount. This compound is essential for:

Pharmacokinetic (PK) Studies : It serves as the internal standard for LC-MS/MS assays to determine key PK parameters of the N-desmethyl apalutamide metabolite, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). europa.eu

Therapeutic Drug Monitoring (TDM) : For drugs like apalutamide, there can be significant inter-individual variability in plasma concentrations. nih.gov Using this compound as an internal standard allows for accurate TDM, helping to investigate relationships between drug exposure and clinical outcomes. nih.govresearchgate.net

Regulatory Submissions : The use of such a well-characterized internal standard is a key component of the validation data package for analytical methods submitted to regulatory bodies like the FDA and EMA. researchgate.netclearsynth.com It ensures the reliability of the clinical data supporting the drug's approval.

In the post-marketing phase , this compound continues to be valuable for quality control (QC) applications in the commercial production of apalutamide and for ongoing research, such as studies in special populations or investigations into drug-drug interactions. clearsynth.comnih.gov

Table 2: Role of this compound Across Drug Development Stages

Development Stage Research Area Specific Application of this compound
Preclinical Metabolite Identification & Profiling Tracking the formation of N-desmethyl apalutamide by CYP enzymes.
Phase I-III Clinical Trials Bioanalytical Method Validation Serving as the internal standard for LC-MS/MS assays to ensure accuracy, precision, and reproducibility. researchgate.net
Pharmacokinetic (PK) Analysis Quantifying metabolite concentrations in plasma to define the exposure profile. nih.gov
Therapeutic Drug Monitoring (TDM) Enabling precise measurement to study exposure-response relationships. nih.gov
Regulatory Approval ANDA/NDA Submissions Essential component of the analytical validation package for regulatory review. clearsynth.com
Post-Marketing Quality Control (QC) Use in QC testing for commercial production of apalutamide. clearsynth.com

Prospective Directions for Mechanistic Investigations and Bioanalytical Innovations

The utility of this compound is not limited to its current applications. It holds significant potential for future research aimed at refining our understanding of apalutamide's pharmacology and improving analytical technologies.

Prospective Mechanistic Investigations:

Clarifying Metabolite Contribution to Off-Target Effects : Both apalutamide and N-desmethyl apalutamide have been associated with off-target GABA receptor inhibition, a potential mechanism for seizures observed in toxicological studies. cancercareontario.ca Future studies using this compound could precisely quantify the concentration of the metabolite in specific tissues, including crossing the blood-brain barrier, to better delineate its contribution to such effects. cancercareontario.ca

Investigating Drug Hypersensitivity : The role of metabolites in cutaneous adverse reactions is an area of active investigation. medicaljournalssweden.se In some cases, the parent drug may not trigger an immune response, but a metabolite might. The lack of a positive reaction in patch tests with apalutamide could be due to the role of its metabolites. medicaljournalssweden.se this compound could be used in advanced in vitro immunological assays, such as lymphocyte transformation tests, to investigate whether it acts as a hapten and elicits a delayed hypersensitivity reaction.

Prospective Bioanalytical Innovations:

High-Throughput and Ultra-Sensitive Assays : There is a continuous drive to develop faster and more sensitive analytical methods. This compound will be central to developing next-generation LC-MS/MS assays that can analyze a larger number of samples with lower limits of quantification, which is particularly useful for large-scale clinical trials and TDM programs. nih.gov

Matrix-Free and Microsampling Techniques : Future innovations may focus on new sampling techniques, such as dried blood spot (DBS) analysis, which requires only a small volume of blood. Validating such methods would heavily rely on a robust internal standard like this compound to control for variability in extraction recovery and matrix effects.

Personalized Medicine : As TDM for AR inhibitors becomes more common, the data generated using assays standardized with this compound can be integrated into pharmacokinetic/pharmacodynamic (PK/PD) models. These models can help predict the optimal dose for an individual patient, maximizing efficacy while minimizing potential toxicity, thereby advancing the goal of personalized cancer therapy. nih.gov

Q & A

What is the structural and functional relationship between N-Desmethyl Apalutamide-d4 and its parent drug, Apalutamide?

Basic
this compound is a deuterated isotopologue of the active metabolite N-Desmethyl Apalutamide, formed via CYP450-mediated demethylation of Apalutamide. The deuterium substitution at four hydrogen positions reduces metabolic degradation, making it a stable internal standard for pharmacokinetic (PK) studies. Its structure retains the core pharmacophore of Apalutamide, enabling it to mimic the metabolite’s behavior in analytical assays while avoiding isotopic interference .

What methodological approaches are used to quantify this compound in biological matrices?

Basic
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterium’s mass shift to differentiate the internal standard from endogenous metabolites. Calibration curves are validated across physiological ranges (e.g., 1–1000 ng/mL), with precision (CV% <15%) and accuracy (85–115%) benchmarks. Population PK models, as described in pooled data from 1,092 subjects, integrate covariates like renal/hepatic function to refine quantification in diverse cohorts .

How do intrinsic factors influence the pharmacokinetics of N-Desmethyl Apalutamide in clinical populations?

Advanced
Population PK analyses reveal that age, body mass index (BMI), and CYP3A4 polymorphisms significantly affect metabolite exposure. For example, CYP3A4 poor metabolizers exhibit 1.8-fold higher AUC24h compared to extensive metabolizers. Covariate modeling (e.g., nonlinear mixed-effects) is critical to adjust dosing strategies in castration-resistant prostate cancer (CRPC) patients, particularly those with comorbidities .

How can researchers address interpatient variability in N-Desmethyl Apalutamide exposure when correlating with clinical outcomes?

Advanced
Quartile-based stratification of plasma concentrations (e.g., <25th, 25–75th, >75th percentile) isolates exposure-response relationships. In a real-world cohort, patients in the highest quartile of N-Desmethyl Apalutamide exposure had a 40% longer progression-free survival (PFS) compared to the lowest quartile. Mixed-effects Cox models account for covariates like ECOG performance status to minimize confounding .

What experimental design considerations are critical for detecting this compound in multi-drug interaction studies?

Advanced
Cross-over designs with washout periods mitigate carryover effects. For example, when studying CYP3A4 inducers (e.g., rifampicin), pre/post-induction PK sampling (0–72h) quantifies changes in metabolite clearance. Non-compartmental analysis (NCA) parameters (e.g., t₁/₂, Cmax) should be supplemented with metabolite-to-parent ratios corrected for molecular weight (MPR) to assess interaction magnitude .

How do contradictory data on N-Desmethyl Apalutamide’s activity impact therapeutic drug monitoring (TDM) protocols?

Advanced
While N-Desmethyl Apalutamide retains ~30% androgen receptor (AR) antagonism compared to Apalutamide in vitro, its clinical contribution remains debated. Resolution requires dual-marker TDM, measuring both parent and metabolite levels. Bayesian forecasting models, validated against phase 3 trial data, can individualize dosing thresholds (e.g., combined AUC ≥50 μg·h/mL for efficacy) while avoiding neurotoxicities linked to supratherapeutic exposure .

What analytical challenges arise when distinguishing this compound from isobaric impurities in complex samples?

Advanced
High-resolution mass spectrometry (HRMS) at resolving power ≥50,000 (e.g., Q-TOF) separates isobaric interferences via exact mass (<5 ppm error). For instance, distinguishing this compound (m/z 452.413) from oxidation products (e.g., sulfoxide, m/z 468.408) requires orthogonal techniques like ion mobility spectrometry. Method validation must include spike-recovery experiments in simulated matrixes (e.g., human plasma with 1% hemolysis) .

How can researchers optimize population PK models to predict N-Desmethyl Apalutamide accumulation in long-term therapy?

Advanced
Mechanistic models incorporating time-dependent autoinduction of CYP3A4 improve predictions. For example, Apalutamide’s autoinduction reduces its own exposure by 40% after 12 weeks, indirectly lowering metabolite formation. Differential equations modeling enzyme turnover rates (kₑₙᶻ) and fractional metabolites (fₘ) are calibrated using longitudinal data from CRPC trials to forecast steady-state exposure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.